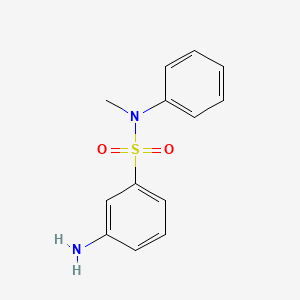

3-amino-N-methyl-N-phenylbenzenesulfonamide

Übersicht

Beschreibung

3-Amino-N-methyl-N-phenylbenzenesulfonamide is a derivative of benzenesulfonamide, a compound that has been extensively studied due to its various applications, particularly in the field of medicinal chemistry. Benzenesulfonamides are known to act as inhibitors for carbonic anhydrases, which are enzymes involved in many physiological processes, including respiration and the regulation of pH in tissues. The modification of the benzenesulfonamide structure by introducing amino and methyl groups can lead to compounds with potential therapeutic applications .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves the reaction of aminobenzenesulfonamide with different reagents to introduce various functional groups. For instance, the synthesis of 1-aroyl/acyl-3-(3-aminosulfonylphenyl) thioureas was achieved by reacting alkyl/aryl isothiocyanates with 3-aminobenzenesulfonamide . Similarly, the direct N-alkylation of aminobenzenesulfonamides with alcohols has been reported, showcasing a method to synthesize amino-(N-alkyl)benzenesulfonamides . These methods highlight the chemical versatility of the benzenesulfonamide scaffold and its amenability to structural modifications.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is often characterized using various spectroscopic techniques, including FT-IR, NMR, and X-ray crystallography. For example, a related compound, 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide, was characterized by these methods, and its structure was determined to crystallize in the monoclinic space group with specific unit cell parameters . Density functional theory (DFT) calculations are also employed to predict and confirm the molecular structure, vibrational frequencies, and chemical shifts .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in various chemical reactions, which are essential for their functionalization and potential biological activity. The reactivity of the amino group in these compounds is particularly noteworthy, as it allows for selective modifications, such as the N-alkylation reaction catalyzed by iridium with alcohols . These reactions are crucial for the development of new compounds with improved pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, are significant factors in their development as therapeutic agents. For instance, the poor water solubility of a novel small molecule HIF-1 pathway inhibitor based on the benzenesulfonamide structure necessitated its delivery in a formulation, indicating the need for further chemical modifications to optimize its function and pharmacology . Understanding these properties is essential for the design of compounds with desirable pharmacokinetic and pharmacodynamic profiles.

Wissenschaftliche Forschungsanwendungen

1. Cancer Therapy and HIF-1 Pathway Inhibition

Research has identified derivatives of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, a structurally related compound, as potential inhibitors of the HIF-1 pathway, which is significant in cancer therapy. These derivatives have shown to antagonize tumor growth in animal models, suggesting their potential in developing cancer therapeutics (Mun et al., 2012).

2. Antibacterial Agents

A study involving the synthesis of N-alkyl/aralkyl-4-methyl-N-(naphthalen-1yl)benzenesulfonamides, which are structurally related to 3-amino-N-methyl-N-phenylbenzenesulfonamide, demonstrated significant antibacterial properties. These compounds were effective against various bacterial strains, indicating their potential as antibacterial agents (Abbasi et al., 2015).

3. Photodynamic Therapy for Cancer Treatment

In another study, benzenesulfonamide derivatives were used to create zinc phthalocyanines with high singlet oxygen quantum yield. These compounds are important for photodynamic therapy, a type of cancer treatment, due to their excellent fluorescence properties and high efficacy in generating singlet oxygen, crucial for the Type II mechanism in cancer treatment (Pişkin et al., 2020).

4. Development of Hypoglycemic Agents

Research dating back to 1968 indicates the synthesis of 2-hydroxybenzenesulfonamides, closely related to 3-amino-N-methyl-N-phenylbenzenesulfonamide, as potential hypoglycemic agents. This research provides an early example of the therapeutic potential of sulfonamide derivatives in treating conditions like diabetes (Suzue & Irikura, 1968).

5. Antimicrobial Properties

Various sulfanilamide derivatives, including compounds structurally similar to 3-amino-N-methyl-N-phenylbenzenesulfonamide, have been synthesized and evaluated for their antimicrobial properties. These studies reveal that such compounds can be effective against multiple bacterial and fungal strains, indicating their utility in developing new antimicrobial agents (Lahtinen et al., 2014).

6. Antifungal Agents Against Malassezia furfur

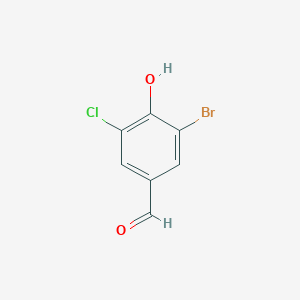

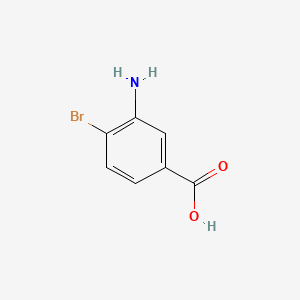

A 2020 study introduced novel arenesulfonamides, starting from 3-amino-5-bromobenzoic acid, with significant cytotoxic activity against Malassezia furfur, a fungus implicated in skin diseases. These findings suggest the potential use of such compounds in treating skin conditions caused by this fungus (Trifonov et al., 2020).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

3-amino-N-methyl-N-phenylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c1-15(12-7-3-2-4-8-12)18(16,17)13-9-5-6-11(14)10-13/h2-10H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWTWZZFSPBHOIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395821 | |

| Record name | 3-amino-N-methyl-N-phenylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-methyl-N-phenylbenzenesulfonamide | |

CAS RN |

6374-99-8 | |

| Record name | 3-amino-N-methyl-N-phenylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N1-METHYL-N1-PHENYLMETANILAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3,5-bis(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1274884.png)

![5-[(2,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274898.png)